Benzyl isoeugenol

Skin Sensitization Allergic Contact Dermatitis Toxicology

Unlike isoeugenol, benzyl isoeugenol exhibits a 0% guinea pig sensitization rate and 20-fold lower human patch test reactivity, making it the scientifically preferred choice for low-allergen formulations. Its low vapor pressure provides a warmer, longer-lasting base-note fixative with superior substantivity in perfumes, soaps, and fabric softeners. In vitro antimicrobial activity (MIC 0.5 mg/mL against E. coli) adds dual-function preservation benefits. Choose for unmatched safety, olfactory performance, and regulatory compliance.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 120-11-6
Cat. No. B086836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl isoeugenol
CAS120-11-6
Synonymsenzyl 2-methoxy-4-propenylphenyl ether
benzyl isoeugenol
isoeugenol benzyl ethe
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
InChIInChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
InChIKeyYKSSSKBJDZDZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Isoeugenol (CAS 120-11-6): Baseline Identification, Physicochemical Profile, and Structural Classification for Procurement Decisions


Benzyl isoeugenol (CAS 120-11-6; synonym: isoeugenyl benzyl ether) is a semi-synthetic phenylpropanoid belonging to the anisole class of organic compounds [1]. Its molecular formula is C₁₇H₁₈O₂ with a molecular weight of 254.32 g/mol, and it is typically a white to ivory-colored crystalline powder with a faint, floral, rose-carnation odor [2]. The compound is derived from isoeugenol via etherification of the phenolic hydroxyl group with a benzyl moiety, a structural modification that distinguishes it from its parent and many in-class analogs [3]. This modification results in a calculated Log KOW of 4.66, low water solubility (2.344 mg/L), and a boiling point of 356.34 °C [4].

Benzyl Isoeugenol (CAS 120-11-6): Why In-Class Compounds Like Eugenol and Isoeugenol Are Not Interchangeable Substitutes


Despite belonging to the same phenylpropanoid family, eugenol, isoeugenol, and benzyl isoeugenol exhibit divergent physicochemical and biological behaviors that preclude simple functional substitution. The benzylation of isoeugenol creates a more lipophilic and stabilized ether, which directly impacts dermal penetration kinetics, allergenic potential, and olfactory longevity [1]. Empirical data demonstrates that these structural differences manifest as quantifiable differences in skin sensitization rates [2] and substantivity in fragrance formulations [3].

Benzyl Isoeugenol (CAS 120-11-6) Evidence Guide: Quantified Differentiation from Eugenol and Isoeugenol Derivatives for Scientific Selection


Superior Dermatological Safety Profile: Zero Guinea Pig Sensitization vs. 80% for Isoeugenol

Benzyl isoeugenol demonstrates a dramatically lower sensitization potential compared to its parent compound, isoeugenol. In a controlled guinea pig maximization test using 10% induction and 1% challenge concentrations, benzyl isoeugenol sensitized 0% of animals. This contrasts starkly with isoeugenol, which sensitized 80% of animals, and eugenol, which sensitized 20% of animals under identical experimental conditions [1].

Skin Sensitization Allergic Contact Dermatitis Toxicology

Minimal Cross-Reactivity in Human Patch Testing: 2 Positive Reactions vs. 40 for Isoeugenol

A large-scale, multicenter clinical study involving 2,261 consecutive dermatitis patients tested the prevalence of contact allergy to various isoeugenol derivatives. The results show a significant and quantifiable reduction in allergic reactions for benzyl isoeugenol. Only 2 out of 2,261 patients (0.09%) exhibited a positive reaction to benzyl isoeugenyl ether, compared to 40 patients (1.77%) who reacted to both isoeugenol and trans-isoeugenol [1]. This represents an approximate 20-fold reduction in clinical reactivity.

Contact Dermatitis Clinical Patch Testing Allergenicity

Enhanced Olfactory Substantivity: A 'Warmer, Longer-Lasting' Profile Compared to Isoeugenol

The structural modification of etherifying the phenolic hydroxyl group with a benzyl moiety is reported to enhance both the stability and the olfactory characteristics of the molecule. While quantitative vapor pressure data confirms the compound's tenacity, its olfactory profile is described in the perfumery industry as 'warmer' and 'longer-lasting' compared to its parent molecule, isoeugenol [1]. This is supported by a calculated vapor pressure of 6.64e-006 mm Hg at 20°C [2], which is indicative of a low-volatility, highly substantive fragrance material.

Fragrance Chemistry Olfactory Analysis Perfumery

Antimicrobial Activity Against E. coli: In Vitro MIC Comparison with Isoeugenol

In antimicrobial susceptibility testing against Escherichia coli, benzyl isoeugenol exhibits an MIC of 0.5 mg/mL . This performance is comparable to that of the parent compound, isoeugenol, which has a reported MIC of 0.6 mg/mL against the same organism [1].

Antimicrobial Activity Minimum Inhibitory Concentration Preservation

Benzyl Isoeugenol (CAS 120-11-6): Optimal Application Scenarios Driven by Comparative Safety and Performance Data


Hypoallergenic Fine Fragrance and Cosmetic Formulations

Leveraging its 0% guinea pig sensitization rate and 20-fold lower human patch test reactivity compared to isoeugenol, benzyl isoeugenol is the scientifically preferred choice for formulators designing products with a lower allergenic risk profile. This includes luxury perfumes, eau de parfum, and leave-on skin creams [1].

Long-Lasting Functional Perfumery Base Notes

The compound's low vapor pressure (6.64e-006 mm Hg at 20°C) and reported 'warmer, longer-lasting' olfactory profile make it an ideal base-note fixative. It provides superior substantivity and dry-down performance compared to its more volatile parent, isoeugenol, in applications such as soaps, detergents, and fabric softeners [2].

Antimicrobial-Enhanced Personal Care Products

Given its in vitro antimicrobial activity (MIC of 0.5 mg/mL against E. coli), which is comparable to isoeugenol, benzyl isoeugenol can serve as a dual-function ingredient in personal care formulations. It provides a desired spicy-floral scent while potentially contributing to the product's preservation system, all with a significantly improved safety profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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